Butyl pyrrolidine-3-carboxylate derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is substituted at the third position with a carboxylate group. The versatility of this core structure allows for the synthesis of a wide range of derivatives with varying substituents, leading to different pharmacological properties.
In the pharmaceutical industry, butyl pyrrolidine-3-carboxylate derivatives have been explored for their potential as drug candidates. The synthesis of highly functionalized pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, has enabled the development of novel macrocyclic inhibitors targeting Tyk2, a kinase implicated in various inflammatory and autoimmune diseases. This demonstrates the utility of these compounds in generating potent and selective inhibitors with therapeutic relevance4.
The versatility of butyl pyrrolidine-3-carboxylate derivatives extends to synthetic chemistry, where they serve as key intermediates in the synthesis of complex molecules. For example, a one-step continuous flow synthesis method has been reported for the generation of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method leverages the in situ hydrolysis of tert-butyl esters, streamlining the production of pyrrole derivatives that can be further functionalized into pharmacologically active compounds, such as CB1 inverse agonists2.
In material science, derivatives of butyl pyrrolidine-3-carboxylate have been used in the synthesis of organic pigments. The reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen leads to the formation of 5-substituted pyrroles, which are precursors to prodigiosin, a natural red pigment with potential applications in dyeing and drug discovery5.
The demand for these compounds in various applications has necessitated the development of optimized synthetic processes. An example of this is the large-scale preparation of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists. The optimized synthesis involves a one-pot process that includes debenzylation and ring hydrogenation, demonstrating the scalability of production for pharmaceutical intermediates6.
The synthesis of butyl pyrrolidine-3-carboxylate can be achieved through several methods:
Butyl pyrrolidine-3-carboxylate features a five-membered ring structure with a nitrogen atom and a carboxylate group attached to it. The molecular structure can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds .
Butyl pyrrolidine-3-carboxylate undergoes several types of chemical reactions:
The mechanism of action for butyl pyrrolidine-3-carboxylate primarily revolves around its role as a protecting group in organic synthesis. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at specific sites on the molecule, allowing for selective functionalization at other reactive sites.
Butyl pyrrolidine-3-carboxylate has numerous scientific applications:
Butyl pyrrolidine-3-carboxylate is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a carboxylate ester substituent at the 3-position. The "butyl" designation specifically refers to the tert-butyl ester variant, yielding the full chemical name tert-butyl pyrrolidine-3-carboxylate. Its molecular formula is C₉H₁₇NO₂ (molecular weight: 171.24 g/mol). The pyrrolidine ring adopts a puckered conformation due to its saturated nature, enhancing three-dimensional structural diversity [2] [5].
This compound exhibits stereoisomerism, with the chiral center at the 3-position giving rise to (R)- and (S)-enantiomers. The (S)-enantiomer is assigned the CAS Registry Number 351369-16-9 and the IUPAC name tert-butyl (3S)-pyrrolidine-3-carboxylate, while the (R)-enantiomer (CAS 147081-49-0) is named tert-butyl (3R)-pyrrolidine-3-carboxylate [4] [5] [9]. Key identifiers include:
CC(C)(C)OC(=O)[C@@H]1CCNC1
for the (S)-enantiomer [4] XWAHLXHVEMYNMY-SSDOTTSWSA-N
for the (R)-enantiomer [5] Table 1: Structural and Nomenclature Details of Butyl Pyrrolidine-3-Carboxylate Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Registry Number | 351369-16-9 [4] [8] | 147081-49-0 [9] |
Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂ |
Molecular Weight | 171.24 g/mol | 171.24 g/mol |
IUPAC Name | tert-butyl (3S)-pyrrolidine-3-carboxylate | tert-butyl (3R)-pyrrolidine-3-carboxylate |
Common Synonyms | (S)-1-Boc-3-pyrrolidinecarboxylic acid; (S)-N-Boc-pyrrolidine-3-carboxylic acid | (R)-1-N-Boc-3-aminopyrrolidine; (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate |
The development of tert-butyl pyrrolidine-3-carboxylate derivatives emerged alongside advances in peptide synthesis and chiral chemistry in the late 20th century. The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized the handling of amine-functionalized heterocycles, enabling controlled synthetic manipulation. The specific CAS registration of the (S)-enantiomer (351369-16-9) in the early 2000s coincided with pharmaceutical industries prioritizing enantiopure building blocks [4] [8].
Commercial availability expanded post-2010, with suppliers like AChemBlock and BLD Pharmatech cataloging the (S)-enantiomer (purity ≥95%) for research use. The (R)-3-amino derivative (CAS 147081-49-0) gained prominence as an intermediate for kinase inhibitors and receptor antagonists, reflecting demand for stereochemically defined pharmacophores [8] [9]. Key derivatives include:
Table 2: Historical Timeline of Key Derivatives
Year Range | Development Milestone | Significance |
---|---|---|
Late 1990s | Adoption of Boc protection for pyrrolidine carboxylic acids | Enabled stereoselective synthesis and handling of chiral intermediates [9] |
Early 2000s | CAS registration of (S)-enantiomer (351369-16-9) | Standardized access to enantiopure building blocks [4] [8] |
Post-2010 | Commercial cataloguing by specialty suppliers | Supported drug discovery pipelines with high-purity material [3] [8] |
This scaffold is pivotal in drug design due to the pyrrolidine ring’s stereogenicity, non-planarity, and hydrogen-bonding capacity. The tert-butyl ester enhances lipophilicity (predicted LogP = 0.459) while maintaining moderate polar surface area (PSA ≈16.5 Ų), facilitating membrane permeability [2] [7]. Key applications include:
Table 3: Physicochemical Properties Enhancing Drug-Likeness
Parameter | Value | Comparison with Related Scaffolds |
---|---|---|
LogP (octanol/water) | 0.459 [2] | Lower than cyclopentane (LogP=3.0), improving solubility |
Polar Surface Area | 16.5 Ų [2] | Higher than pyrrole (14.0 Ų), enhancing protein interactions |
Hydrogen Bond Acceptors | 2 | Balanced for cell permeability |
Stereogenic Centers | 1 (configurable) | Enables enantioselective protein binding [2] [9] |
In medicinal chemistry, pyrrolidine derivatives exhibit broad bioactivity profiles, including poly(ADP-ribose) polymerase (PARP) inhibition and anticancer effects. For instance, benzimidazole-pyrrolidine conjugates show IC₅₀ values of ~4 nM against PARP-1/2, attributed to hydrogen bonding with Gly863 and Ser904 residues [6]. The scaffold’s versatility solidifies its role in developing targeted therapies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: